molecular formula C15H14ClN5O2 B11286044 8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11286044
M. Wt: 331.76 g/mol
InChI Key: XTVQJIITIKSQPO-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylated imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine scaffold.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the reagent.

    Dimethylation: The final step involves the methylation of the imidazo[2,1-f]purine core to achieve the desired dimethylated product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H14ClN5O2

Molecular Weight

331.76 g/mol

IUPAC Name

6-(4-chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C15H14ClN5O2/c1-18-12-11(13(22)19(2)15(18)23)21-8-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3

InChI Key

XTVQJIITIKSQPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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